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Benzo[c]isoxazole-5-carboxylic acid

Cat. No.: B14768826
M. Wt: 163.13 g/mol
InChI Key: NHRWNKSZPJSWQA-UHFFFAOYSA-N
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Description

Significance of Benzo[c]isoxazole Scaffolds in Modern Organic Synthesis and Molecular Design

The benzisoxazole framework is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation is attributed to its ability to serve as a foundational structure for a wide array of biologically active compounds. nih.govnih.gov The distinctive 10-π-electron system and inherent polarity of the benzisoxazole ring readily allow for the cleavage of the N−O bond, a feature that makes it a versatile precursor in organic synthesis for creating valuable nitrogen-containing molecules. researchgate.net

The utility of this scaffold is demonstrated by its presence in various pharmaceutical drugs, including certain antipsychotics and anticonvulsants. wikipedia.orgchim.it Benzisoxazole derivatives have been investigated for a broad spectrum of pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govtaylorandfrancis.com The structural rigidity and specific stereoelectronic properties of the benzisoxazole core allow it to interact with biological targets with high specificity. The incorporation of a carboxylic acid group, as seen in Benzo[c]isoxazole-5-carboxylic acid, further enhances its potential as a synthetic intermediate, providing a reactive handle for forming amide bonds, esters, and other functional groups, thus enabling the construction of diverse molecular architectures. nih.govresearchgate.net

Historical Context and Evolution of Benzisoxazole Chemistry Pertinent to Carboxylic Acid Derivatives

The chemistry of benzisoxazoles has evolved significantly over the years, with numerous synthetic protocols being developed for their construction. chemicalbook.com Historically, the synthesis of the benzisoxazole core has relied on the cyclization of ortho-substituted benzene (B151609) rings. chemicalbook.com Traditional and still widely used methods are based on the formation of the five-membered ring through either C–O bond or N–O bond formation. chim.it The former typically involves the cyclization of o-substituted aryl oximes, while the latter utilizes o-hydroxyaryl oximes or imines as starting materials. chim.it

More recent advancements in synthetic organic chemistry have introduced new and more efficient approaches. The development of transition-metal-catalyzed coupling reactions and the growth of aryne chemistry have provided novel methods for preparing the benzisoxazole core. chim.it For instance, a [3+2] cycloaddition reaction between in situ generated nitrile oxides and arynes offers a direct route to functionalized benzisoxazoles under mild conditions. organic-chemistry.org The synthesis of carboxylic acid derivatives, such as this compound, often involves multi-step processes where the carboxylic acid functionality is introduced either before or after the formation of the heterocyclic ring system. nih.govgoogle.com This evolution in synthetic strategies has made a wider range of substituted benzisoxazoles, including carboxylic acid derivatives, more accessible for research and development.

Scope and Research Trajectories for this compound

Current and future research involving this compound and its related structures is focused on leveraging its synthetic versatility and the established biological significance of the benzisoxazole scaffold. A significant area of investigation is its use as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.

One notable research trajectory involves the development of inhibitors for specific biological targets. For example, derivatives of the isomeric benzo[d]isoxazole-3-carboxylic acid have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription, a key regulator in tumor development and metastasis. nih.gov Researchers synthesized a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives and found that the benzoisoxazole carboxamide structure was crucial for their inhibitory activity. nih.gov This suggests that this compound could serve as a valuable starting material for creating analogous libraries of compounds to screen for various biological activities, including anticancer properties. nih.govespublisher.com

The carboxylic acid group provides a convenient point for modification, allowing for the exploration of structure-activity relationships (SAR). nih.gov By converting the carboxylic acid to various amides, esters, or other functional groups, chemists can fine-tune the molecule's properties to optimize its interaction with a biological target. Future research will likely continue to explore the synthesis of novel derivatives of this compound and evaluate their potential in areas such as oncology, infectious diseases, and neuropharmacology, building upon the rich chemical and pharmacological history of the benzisoxazole family. nih.govtaylorandfrancis.com

Chemical Data of Related Compounds

Below are interactive data tables detailing the properties of this compound and a related isomer.

Table 1: Properties of this compound

Property Value
CAS Number 1509783-03-2 bldpharm.com
Molecular Formula C₈H₅NO₃ bldpharm.com
Molecular Weight 163.13 g/mol bldpharm.com

| SMILES Code | O=C(C1=CC2=CON=C2C=C1)O bldpharm.com |

Table 2: Properties of Benzo[d]isoxazole-3-carboxylic acid

Property Value
CAS Number 28691-47-6 sigmaaldrich.com
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
IUPAC Name 1,2-benzisoxazole-3-carboxylic acid sigmaaldrich.com
InChI Key VPYXATIIMHQAPR-UHFFFAOYSA-N sigmaaldrich.com

| Physical Form | Solid sigmaaldrich.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B14768826 Benzo[c]isoxazole-5-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

2,1-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)4-12-9-7/h1-4H,(H,10,11)

InChI Key

NHRWNKSZPJSWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC=C2C=C1C(=O)O

Origin of Product

United States

Synthetic Methodologies for Benzo C Isoxazole 5 Carboxylic Acid and Its Analogs

Strategies for Benzisoxazole Core Construction

The formation of the isoxazole (B147169) ring is a critical step in the synthesis of benzo[c]isoxazole derivatives. Various synthetic strategies have been developed, with cycloaddition reactions and ring closure approaches being the most prominent.

Cycloaddition Reactions in Isoxazole Ring Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are among the most effective methods for synthesizing the isoxazole ring. nih.govnih.gov These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring in a single step. youtube.com

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes and alkenes is a cornerstone for the synthesis of isoxazoles and isoxazolines, respectively. nih.govresearchgate.net This reaction is highly versatile and allows for the introduction of a wide variety of substituents onto the isoxazole core. researchgate.net Nitrile oxides, which are typically generated in situ from aldoximes or hydroximoyl chlorides, react with the carbon-carbon multiple bonds of alkynes or alkenes to yield the corresponding isoxazole or isoxazoline (B3343090) rings. researchgate.netmdpi.com

The reaction with alkynes leads directly to the aromatic isoxazole ring, while the reaction with alkenes produces 2-isoxazolines, which can be subsequently oxidized to isoxazoles if desired. nih.govresearchgate.net The regioselectivity of the cycloaddition can often be controlled by the electronic and steric nature of the substituents on both the nitrile oxide and the dipolarophile. mdpi.com While these reactions can sometimes result in mixtures of regioisomers, they remain a powerful and frequently employed method for constructing the isoxazole scaffold. youtube.com The use of unconventional conditions such as microwave irradiation has been shown to accelerate these reactions. nih.govrsc.org

ReactantsProductKey Features
Nitrile Oxide + AlkyneIsoxazoleDirect formation of aromatic ring. youtube.com
Nitrile Oxide + Alkene2-IsoxazolineCan be oxidized to isoxazole. researchgate.net

Palladium catalysis offers sophisticated pathways for the synthesis and functionalization of isoxazole-containing structures. One notable method involves a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to construct 1,2-benzisoxazoles. rsc.org This process proceeds through the activation of C-H bonds ortho to the oxygen-nitrogen bond of the phenoxyacetamide, leading to the concurrent formation of both a carbon-carbon and a carbon-nitrogen double bond to complete the isoxazole ring fused to the benzene (B151609) ring. rsc.org Furthermore, palladium-catalyzed cascade reactions have been developed to synthesize complex molecules containing the isoxazole moiety, such as isoxazoline-linked benzofurans. nih.gov These tandem processes allow for the efficient assembly of multiple rings and functional groups in a single operation. nih.govnih.gov

Copper catalysts are widely used to promote the [3+2] cycloaddition of in situ generated nitrile oxides with terminal alkynes, providing a regioselective route to 3,5-disubstituted isoxazoles. organic-chemistry.org This method is valued for its mild conditions and operational simplicity. organic-chemistry.org Copper(I) acetylides have also been shown to react readily with nitrile oxides in a highly reliable process with a broad scope. organic-chemistry.org In some instances, copper catalysis can influence the regioselectivity of the cycloaddition, favoring the formation of specific isomers. acs.org For example, copper-catalyzed [4+2] cycloadditions of isoxazoles with 2-alkynylbenzaldehydes have been reported to proceed with regioselectivity at the C(3,4)-carbons of the isoxazole ring. acs.org Other metals, such as silver, have also been employed to catalyze the 1,3-dipolar cycloaddition of nitrile oxides, leading to improved yields compared to uncatalyzed reactions. harvard.edu The choice of metal catalyst can be crucial in activating the substrates and controlling the reaction pathway. researchgate.netacs.org

CatalystReaction TypeProducts
Copper(I)[3+2] Cycloaddition3,5-Disubstituted isoxazoles organic-chemistry.org
Copper(II)[4+2] Cycloadditionα,γ-Dicarbonylnaphthalenes acs.org
Silver(I)[3+2] Cycloaddition3,5-Disubstituted isoxazoles harvard.edu

Ring Closure Approaches to Benzo[c]isoxazole Systems

An alternative to cycloaddition is the construction of the isoxazole ring through intramolecular cyclization, or ring closure, of a suitably functionalized precursor.

The formation of the crucial C-O bond to complete the isoxazole ring is a key strategy in several synthetic approaches. One such method involves the reductive ring opening of a precursor isoxazole to an enamine, which can then undergo cyclization onto an acyl group to form a new heterocyclic ring. beilstein-journals.org Another powerful strategy is the ketalization/ring-closing metathesis (K/RCM) approach. nih.gov This involves the formation of a ketal from a ketone and a diene diol, followed by an intramolecular ring-closing metathesis to form a carbon-carbon bond and close the bicyclic system. nih.gov This strategy has proven effective in the synthesis of complex natural products containing bicyclic ketal structures. nih.gov

N-O Bond Formation Strategies

A prominent strategy for synthesizing the benzisoxazole ring system involves the formation of the nitrogen-oxygen (N-O) bond. This is typically accomplished through the cyclization of ortho-hydroxyaryl oximes or ortho-hydroxy-N-substituted aryl imines. chim.it

In this approach, the hydroxyl group of an o-hydroxyaryl oxime is converted into a good leaving group, which facilitates subsequent intramolecular cyclization to form the N-O bond. chim.it However, a competing reaction, the Beckmann rearrangement, can occur, leading to the formation of benzo[d]oxazole as a side product. chim.it Another method involves the cyclization of N-halogenated 2-hydroxyaryl imines, which are derived from the corresponding imines. chim.it

A specific example is the tunable cyclization of o-hydroxyaryl ketoximes to produce 3-substituted benzisoxazoles. clockss.org This reaction is promoted by a bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO) system in the presence of triethylamine (B128534) (Et3N), proceeding via an intramolecular nucleophilic substitution. clockss.org

Cyclization of o-Hydroxyaryl Oximes

The cyclization of o-hydroxyaryl oximes is a versatile and widely employed method for synthesizing benzisoxazoles. chim.it These starting materials are readily accessible from corresponding carbonyl compounds. chim.it The reaction generally involves converting the oxime's hydroxyl group into a leaving group to promote the ring-closing reaction. chim.it

For instance, a triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) system can be used to effect this transformation. A notable example is the use of a PPh3/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) system for the cyclization of oximes. chim.it

A divergent synthesis approach allows for the selective formation of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from ortho-hydroxyaryl N-H ketimines. organic-chemistry.org Under anhydrous conditions, N-O bond formation occurs to yield the benzisoxazole. organic-chemistry.org

Benzene Ring Formation via Substituted Isoxazoles

An alternative to forming the five-membered ring is the construction of the benzene fragment onto a pre-existing isoxazole core. chim.it This approach utilizes annulation reactions of variously substituted isoxazole derivatives. chim.it

One such method involves the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with symmetrical alkynes to produce naphthalene-fused isoxazoles. chim.it The proposed mechanism involves the insertion of the alkyne and C-H activation of the isoxazole core, leading to a 7-membered palladacycle intermediate, which then undergoes reductive elimination. chim.it

Another strategy is a two-step procedure starting from o-alkynylarene chalcones. chim.it Heating these chalcones with hydroxylamine (B1172632) hydrochloride in the presence of iodine and acetic acid results in both oxidative cyclocondensation to form a 5-aryl isoxazole intermediate and a subsequent iodine-mediated electrophilic hydroarylation to yield naphthoisoxazoles. chim.it Photocyclization of certain isoxazole-bearing dihetarylethenes can also lead to the formation of the benzene ring of the benzisoxazole core. chim.it

Intramolecular Cyclization Methods

Intramolecular cyclization is a cornerstone of benzisoxazole synthesis. A solvent-free, triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles provides an efficient route to 2,1-benzisoxazoles. organic-chemistry.org This reaction proceeds rapidly at room temperature via acid-promoted enolization, intramolecular cyclization, and subsequent decyanation. organic-chemistry.org

Another practical method for synthesizing N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors starts from methyl 2-nitrobenzoates. acs.orgnih.gov The process involves the partial reduction of the nitro group to a hydroxylamine, followed by base-mediated cyclization to the benzisoxazolone. acs.orgnih.gov

Furthermore, a [3+2] cycloaddition of in situ generated nitrile oxides and arynes offers a direct route to functionalized benzisoxazoles under mild conditions. nih.gov Both reactive intermediates are generated from aryne precursors and chlorooximes using a fluoride (B91410) anion. nih.gov

Mechanistic Pathways in Benzisoxazole Synthesis

Understanding the mechanistic pathways is crucial for controlling the outcome of benzisoxazole syntheses.

Concerted Versus Stepwise Cycloaddition Mechanisms

The formation of the isoxazole ring often involves cycloaddition reactions. In the context of 1,3-dipolar cycloadditions, the reaction can proceed through either a concerted or a stepwise mechanism. researchgate.netresearchgate.net Theoretical studies on the reaction of nitrone with ethene suggest that the concerted pathway is generally favored over a stepwise diradical process. researchgate.net

However, the nature of the dipolarophile can influence the mechanism. For instance, the reaction of a 1,3-dipole with the highly reactive antiaromatic cyclobutadiene (B73232) presents a borderline case where the stepwise mechanism can compete with the concerted one. researchgate.net The synthesis of 3,4,5-trisubstituted isoxazoles from nitrile oxides and 1,3-dicarbonyl compounds is proposed to proceed via a [3+2] cycloaddition, where the formation of the aromatic isoxazole ring is a significant driving force. nih.gov

Role of Azirine Intermediates in Isoxazole-Oxazole Isomerization

Azirine intermediates play a significant role in the isomerization of isoxazoles. aip.org Photochemical or thermal isomerization of isoxazoles can lead to the formation of oxazoles through a 2H-azirine intermediate. aip.orgnih.gov This process is believed to involve the cleavage of the N-O bond in the isoxazole to form a vinylnitrene diradical, which then collapses to the 2H-azirine. aip.org

The 2H-azirine can then undergo C-C single bond cleavage to form a nitrile ylide, which subsequently cyclizes to an oxazole (B20620). aip.org However, some theoretical calculations suggest that the photorearrangement of isoxazole to oxazole might proceed in a concerted manner, without the involvement of vinylnitrene and nitrile ylide intermediates. aip.org The isomerization of 2-carbonyl-2H-azirines can also lead to the formation of isoxazoles, particularly when the resulting isoxazole is thermodynamically more stable. mdpi.comresearchgate.net

Targeted Synthesis of the Carboxylic Acid Functionality at Position 5

The placement of a carboxylic acid group at the C-5 position of the benzo[c]isoxazole ring is a critical step that is typically achieved through two main strategies: the late-stage deprotection of a corresponding ester or the incorporation of the carboxyl functionality during the ring's construction.

Introduction of Carboxylic Acid Group via Ester Hydrolysis

A prevalent and reliable method for obtaining Benzo[c]isoxazole-5-carboxylic acid is through the hydrolysis of its corresponding ester precursor. This approach is advantageous as the ester group can serve as a protecting group for the carboxylic acid during the potentially harsh conditions required for the formation of the benzisoxazole ring. The synthesis is often designed to build the benzo[c]isoxazole-5-carboxylate ester, which is then converted to the final acid in the last step.

Table 1: General Conditions for Isoxazole Ester Hydrolysis

Hydrolysis Type Reagents General Conditions Notes
Acidic Strong acids (e.g., H₂SO₄, HCl) in an aqueous medium. Refluxing temperatures (e.g., 80-90°C) for several hours. Effective for robust molecules; can lead to higher yields and shorter reaction times.
Basic Strong bases (e.g., NaOH, KOH) in an alcohol/water mixture. Room temperature or gentle heating. Useful for substrates sensitive to strong acids.

Direct Carboxylation Approaches to Benzisoxazole Scaffolds

The direct carboxylation of a pre-formed benzo[c]isoxazole ring at the 5-position represents a highly efficient, atom-economical synthetic strategy. This involves the activation of a C-H bond and its subsequent reaction with a carboxylating agent, most commonly carbon dioxide (CO₂). While this approach is synthetically desirable, it remains a challenging transformation.

Research into the direct C-H carboxylation of related heterocycles like benzoxazole (B165842) with CO₂ has shown that the reaction can be mediated by a strong base, such as cesium carbonate, which facilitates the cleavage of the weakly acidic C-H bond. researchgate.net This deprotonation step is typically the rate-limiting part of the process, followed by a rapid reaction of the resulting carbon-centered nucleophile with CO₂. researchgate.net Another strategy involves a lithiation-carboxylation sequence, where an organolithium reagent is used to deprotonate the target position, followed by quenching the intermediate with dry CO₂. However, controlling the regioselectivity of such a deprotonation on the benzo[c]isoxazole ring can be difficult.

Currently, synthetic routes that build the ring with the carboxyl group (or a precursor like a nitrile or ester) already attached to the starting materials are more common than direct carboxylation of the final heterocycle. These methods offer better control over the position of the carboxylic acid functionality.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of synthetic routes to this compound and its analogs, chemists have employed several advanced techniques. These methods often lead to shorter reaction times, milder conditions, and the ability to generate diverse libraries of compounds.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. wikipedia.org The rapid, intense heating of polar molecules under microwave conditions can accelerate reactions that would otherwise require long periods of conventional heating. wikipedia.org This technique has been successfully applied to the synthesis of various isoxazole and benzazole systems.

For example, the synthesis of 3,5-disubstituted isoxazoles from diaryl-1,3-diketones and hydroxylamine hydrochloride on a silica (B1680970) gel support is significantly faster with microwave assistance, with reactions completing in minutes compared to hours for conventional methods. chemicalbook.com This approach is also noted for being solvent-free, which adds to its appeal as a "green chemistry" technique. chemicalbook.com Similarly, microwave irradiation has been used in the synthesis of complex fused heterocycles like isoxazolo[5,4-b]pyridines in water, eliminating the need for a catalyst. nih.gov These examples highlight the potential for applying microwave-assisted protocols to accelerate the key cyclization steps in the synthesis of the benzo[c]isoxazole scaffold.

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

Method Reaction Time Yield Conditions Source
Conventional 6-8 hours 55-70% Reflux in pyridine/ethanol chemicalbook.com
Microwave-Assisted 2 minutes 82-93% Solid support (silica gel), solvent-free chemicalbook.com

Solid-Phase Synthesis for Isoxazole Derivatives

Solid-phase organic synthesis (SPOS) offers a robust platform for the efficient production of libraries of heterocyclic compounds, including isoxazole derivatives. researchgate.netchim.it In this technique, a starting material is chemically anchored to an insoluble polymer resin. Subsequent chemical transformations are carried out on the resin-bound substrate, and excess reagents or by-products are easily removed by simple washing and filtration. The final product is then cleaved from the solid support.

An effective solid-phase strategy for isoxazole synthesis involves the 1,3-dipolar cycloaddition of a nitrile oxide with a resin-bound alkyne. researchgate.net The process can start by coupling a carboxylic acid to the resin, which introduces the first point of diversity. researchgate.net This resin-bound acid can then be converted into an alkyne, which serves as the dipolarophile for the cycloaddition reaction to form the isoxazole ring. researchgate.net This methodology is highly efficient for generating a large number of diverse isoxazole structures in a parallel fashion, making it a valuable tool in drug discovery. scilit.com

Derivatization and Functionalization Strategies of this compound

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through various functionalization strategies. These modifications are crucial for modulating the physicochemical and biological properties of the parent compound.

The carboxylic acid moiety of this compound is readily converted into carboxamides and carbohydrazides, which are important functional groups in medicinal chemistry.

Carboxamide Formation:

The synthesis of carboxamide derivatives is typically achieved through the coupling of the carboxylic acid with a primary or secondary amine. For instance, benzo[c] nih.govnih.govnih.govoxadiazole-5-carboxamide was synthesized by reacting the corresponding acid chloride with a cooled aqueous solution of ammonia (B1221849) in 1,4-dioxane (B91453). scispace.com Similarly, N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been prepared via a five-step synthesis that includes an amide condensation reaction using HATU and DIPEA at room temperature. nih.gov A general procedure for synthesizing phenyl-isoxazole-carboxamide derivatives involves dissolving the carboxylic acid in dichloromethane, followed by the addition of DMAP and EDC, and then the respective aniline (B41778) derivative. nih.gov

Carbohydrazide (B1668358) Formation:

Carbohydrazide derivatives can be prepared from the corresponding esters. For example, benzo[d]thiazole-2-carbohydrazide was obtained in high yield by refluxing ethyl benzo[d]thiazole-2-carboxylate with hydrazine (B178648) hydrate (B1144303) in ethanol. nih.gov This carbohydrazide can then be converted to an azide (B81097) and further reacted to form other derivatives. nih.gov

Coupling reactions are powerful tools for introducing structural diversity into the benzo[c]isoxazole framework. Palladium-catalyzed cross-coupling reactions, in particular, have been widely utilized.

One notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles. researchgate.net This method involves the activation of C-H bonds ortho to the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds. researchgate.net

Another approach involves the synthesis of 3,4-diaryl-isoxazole-5-carboxamides through the rearrangement of intermediate 3,4-diaryl-5-carboxamido-isoxazoline N-oxides. researchgate.net This scalable procedure proceeds under mild conditions from readily available materials. researchgate.net

The bifunctional nature of amino-isoxazole-carboxylic acids allows for their incorporation into peptide and peptomer structures, creating novel hybrid molecules with potential biological activities.

5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a non-proteinogenic β-amino acid, has been successfully coupled to resin-bound peptides using both classical and ultrasonic-agitated solid-phase peptide synthesis. nih.govmdpi.com This allows for the creation of α/β-mixed peptide hybrids. nih.gov Although the amino group of AMIA is unreactive towards Fmoc protection under typical conditions, it is possible to couple the unblocked AMIA to the N-terminal amino acid of a peptide on a solid support. nih.govmdpi.com

The incorporation of benzodiazepine (B76468) moieties, which can be considered cyclic dipeptides, into peptide structures has also been explored. nih.govnih.gov For example, peptide/benzodiazepine hybrids have been synthesized as ligands for cholecystokinin (B1591339) (CCK) receptors. nih.gov These hybrids, however, were found to act as antagonists, with the benzodiazepine portion dictating the binding. nih.gov

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of compound libraries with high structural diversity for screening purposes. This approach has been applied to the synthesis of libraries based on various heterocyclic scaffolds, including those related to benzo[c]isoxazole.

For example, a DOS approach has been used to create libraries based on benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds. researchgate.net These libraries were synthesized using commercially available building blocks and various reaction conditions to achieve a wide range of physicochemical properties. researchgate.net Similarly, a versatile route to oxazole-5-amides has been developed, allowing for parallel amide synthesis and the generation of a diverse library. acs.org

The solid-phase synthesis of a 2,6,9-substituted purine (B94841) library demonstrates the power of DOS in creating complex molecular scaffolds. columbia.edu Furthermore, the synthesis of benzimidazole (B57391) and benzoxazole libraries has been achieved using a polymer-supported hypervalent iodine reagent, highlighting the utility of solid-phase techniques in DOS. nih.gov

Functionalization StrategyKey FeaturesExample Application
Carboxamide FormationCoupling of carboxylic acid with amines.Synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives. nih.gov
Carbohydrazide FormationReaction of esters with hydrazine hydrate.Preparation of benzo[d]thiazole-2-carbohydrazide. nih.gov
Coupling ReactionsPalladium-catalyzed C-H activation and annulation.Synthesis of 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes. researchgate.net
Incorporation into PeptidesUse of amino-isoxazole-carboxylic acids in solid-phase peptide synthesis.Creation of α/β-mixed peptide hybrids with 5-amino-3-methyl-isoxazole-4-carboxylic acid. nih.govmdpi.com
Diversity-Oriented SynthesisRapid generation of diverse compound libraries.Synthesis of libraries based on benzofuran and oxazole scaffolds. researchgate.netacs.org

Reaction Mechanisms and Reactivity Profiles of Benzo C Isoxazole 5 Carboxylic Acid

Intrinsic Reactivity of the Benzo[c]isoxazole Ring System

The inherent reactivity of the benzo[c]isoxazole ring, also known as anthranil, is characterized by its electronic structure and relative instability. chemicalbook.com

Electron Density Distribution and its Influence on Electrophilic and Nucleophilic Reactivity

The benzo[c]isoxazole ring system is a 10π electron bicyclic heteroaromatic compound. chemicalbook.com However, the fusion of the benzene (B151609) and isoxazole (B147169) rings leads to cross-conjugation, which disrupts the aromaticity and results in lower stability compared to its isomer, benzoxazole (B165842). chemicalbook.com This disruption in aromaticity and the presence of heteroatoms (nitrogen and oxygen) create a non-uniform electron density distribution.

The nitrogen and oxygen atoms, being highly electronegative, draw electron density towards themselves, creating regions of lower electron density (electrophilic sites) and higher electron density (nucleophilic sites) within the ring system. This distribution dictates the molecule's susceptibility to attack by electrophiles and nucleophiles.

Due to its high reactivity, benzo[c]isoxazole is a versatile precursor in organic synthesis. chemicalbook.com It can react with trialkylorthoformates in the presence of a Lewis acid like BF3.Et2O to form 1-alkyl-2,1-benzisoxazolium salts. These salts are then susceptible to attack by various nucleophiles, leading to a range of benzo[c]isoxazolines. chemicalbook.com

Stability and Degradation Pathways under Various Chemical Conditions

The inherent strain and reduced aromaticity of the benzo[c]isoxazole ring system contribute to its relatively low stability. chemicalbook.com This instability can lead to degradation under various chemical conditions. For instance, studies on related isoxazole derivatives have shown that they can undergo degradation in acidic aqueous solutions. The degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone in acidic and neutral pH resulted in the formation of 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia (B1221849), and hydroxylamine (B1172632). nih.gov The reaction was found to be subject to specific acid catalysis at pH values below 3.5. nih.gov

The stability of the benzo[c]isoxazole ring is a critical factor in its synthetic applications, as reaction conditions must be carefully controlled to prevent unwanted degradation.

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the benzo[c]isoxazole ring provides a handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification, Amidation, and Hydrazinolysis Reactions

The carboxylic acid functionality of benzo[c]isoxazole-5-carboxylic acid can readily undergo esterification, amidation, and hydrazinolysis.

Esterification: This reaction involves the conversion of the carboxylic acid to an ester. A general and mild method for esterification involves the in-situ generation of diazoalkanes from N-tert-butyldimethylsilylhydrazones, which then react with the carboxylic acid. nih.gov This method is advantageous as it avoids the isolation of potentially unstable diazoalkanes. nih.gov

Amidation: The formation of amides from carboxylic acids is a fundamental reaction in organic synthesis. lookchemmall.com Direct amidation can be achieved by activating the carboxylic acid with a coupling agent. lookchemmall.combohrium.com For example, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an efficient coupling agent for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. lookchemmall.com This allows for the synthesis of a wide variety of amides in good to excellent yields. lookchemmall.com

Hydrazinolysis: This reaction involves the reaction of the carboxylic acid or its ester derivative with hydrazine (B178648) to form the corresponding hydrazide. This transformation is a key step in the synthesis of various heterocyclic compounds and other functionalized molecules.

The table below summarizes some examples of these reactions with related isoxazole derivatives.

Reaction TypeReactant(s)Product(s)Reference(s)
EsterificationCarboxylic acids, N-tert-butyldimethylsilylhydrazones, (difluoroiodo)benzeneEsters nih.gov
AmidationCarboxylic acids, amines, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterAmides lookchemmall.com
AmidationCarboxylic acids, amines, dicyclohexylcarbodimideAmides bohrium.com

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be an important transformation for this compound. The mechanism and ease of decarboxylation depend on the stability of the resulting carbanion or carbocation intermediate. For some related isoxazole carboxylic acids, such as 5-methylisoxazole-3-carboxylic acid, the decarboxylation reaction has been studied, though specific mechanisms for the benzo[c]isoxazole derivative are not extensively detailed in the provided results. researchgate.net The study of such reactions often involves thermochemical measurements to understand the energetics of the process. researchgate.net

Photochemical Transformations and Rearrangement Mechanisms

The isoxazole ring system is known to undergo a variety of photochemical transformations and rearrangements upon irradiation with UV light. nih.govrsc.org These reactions often proceed through the homolytic cleavage of the weak N-O bond, leading to the formation of reactive intermediates. nih.gov

A common photochemical reaction of isoxazoles is their isomerization to oxazoles. nih.gov This process is believed to occur via the formation of an acyl azirine intermediate following the initial N-O bond cleavage. nih.gov The substitution pattern on the isoxazole ring can significantly influence the reaction pathway and the final products. nih.gov For instance, the photochemical rearrangement of certain trisubstituted isoxazoles can lead to the formation of highly reactive ketenimines, which can then be converted into other valuable heterocyclic compounds like pyrazoles. nih.gov

Isomerization Dynamics and Ring Transformations (e.g., Isoxazole-Azirine-Oxazole Isomerization)

The benzo[c]isoxazole core, also known as anthranil, is a bicyclic heteroaromatic system characterized by a 10π electron ring system. guidechem.comchemicalbook.com This structure is noted for its inherent strain and lower stability compared to its isomers, which predisposes it to a variety of isomerization and ring transformation reactions. guidechem.comchemicalbook.com These transformations are often initiated by thermal, photochemical, or catalytic means and can lead to a diverse array of more stable heterocyclic structures. The presence of a carboxylic acid group at the 5-position can further influence the reactivity and pathways of these rearrangements.

A key and well-documented isomerization pathway for isoxazoles, in general, involves a transformation to an oxazole (B20620) via a transient 2H-azirine intermediate. This process, known as the isoxazole-azirine-oxazole rearrangement, is a significant reaction in heterocyclic chemistry. While specific detailed research on this compound is limited, the general mechanism provides a framework for understanding its potential reactivity. The process is typically initiated by the cleavage of the weak N-O bond of the isoxazole ring.

The rearrangement of isoxazoles can be influenced by various factors, including the nature of substituents and the reaction conditions. For instance, studies on related isoxazole systems have shown that the presence of a carbonyl group can direct the course of the rearrangement.

In a related context, a novel mass spectral rearrangement has been observed for some isoxazole-containing metabolites that feature a 5-carboxylic acid moiety. nih.gov This fragmentation process is proposed to occur through a novel two-step rearrangement. The initial step involves an intramolecular SN2 reaction, leading to a five-membered ring rearrangement to form an intermediate. This is followed by a second step involving a four-membered ring intramolecular rearrangement and subsequent cleavage of the N-O bond of the isoxazole ring. nih.gov This observation in structurally related compounds suggests that the carboxylic acid group in this compound could play a crucial role in directing its rearrangement pathways, potentially leading to unique transformation products.

Furthermore, base-promoted rearrangements, such as the Boulton-Katritzky rearrangement, have been observed in isoxazolo[4,5-b]pyridine (B12869654) derivatives, which are analogous to the benzo[d]isoxazole series. beilstein-journals.org This type of rearrangement typically involves the isomerization of a heterocyclic system to another via a ring-opened intermediate. Such transformations have been reported for benzo[d]isoxazoles that possess a carbonyl or carboxyl group at the 3-position. beilstein-journals.org This suggests that under basic conditions, this compound could potentially undergo similar rearrangements.

Computational Chemistry and Theoretical Investigations of Benzo C Isoxazole 5 Carboxylic Acid

Quantum Chemical Characterization

Quantum chemical characterization involves calculating the fundamental properties of a molecule based on the solutions to the Schrödinger equation. These methods provide deep insights into the molecule's stability, electronic nature, and spectroscopic behavior.

The first step in the theoretical investigation of a molecule is to determine its most stable three-dimensional structure. Geometry optimization is a computational process that locates the minimum energy arrangement of atoms in a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost.

For Benzo[c]isoxazole-5-carboxylic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the optimized bond lengths, bond angles, and dihedral angles. This process yields the most stable spatial orientation of the fused benzo[c]isoxazole ring system and the carboxylic acid group.

Conformational analysis is particularly important for the carboxylic acid group (-COOH), which can rotate. Theoretical calculations would explore the potential energy surface related to the rotation around the C-C bond connecting the carboxylic group to the benzisoxazole ring. This helps identify the most stable conformer(s) and the energy barriers between different conformations. The planarity of the bicyclic system would also be confirmed.

Table 1: Illustrative Data from Geometry Optimization of a Heterocyclic Carboxylic Acid (Note: The following data is representative of what would be calculated for this compound and is not from a specific study on this compound.)

ParameterDescriptionTypical Calculated Value (Example)
C=O Bond LengthThe length of the carbonyl double bond in the carboxylic acid group.~1.21 Å
C-O Bond LengthThe length of the hydroxyl single bond in the carboxylic acid group.~1.35 Å
O-H Bond LengthThe length of the hydroxyl O-H bond.~0.97 Å
N-O Bond LengthThe length of the nitrogen-oxygen bond within the isoxazole (B147169) ring.~1.42 Å
C-C-O-H Dihedral AngleThe angle defining the orientation of the hydroxyl hydrogen relative to the carbon backbone.~0° or ~180° (for planar conformers)

Once the geometry is optimized, the electronic structure can be analyzed. This involves examining the distribution of electrons and the energies of the molecular orbitals. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Atomic charge distribution calculations, often using methods like Natural Bond Orbital (NBO) analysis, determine the partial charge on each atom in the molecule. This information reveals the most electropositive and electronegative sites, which is crucial for understanding intermolecular interactions.

Table 2: Representative Electronic Properties for a Benzisoxazole Derivative (Note: This table illustrates the type of data generated from electronic structure analysis. Specific values for this compound are not available from published studies.)

ParameterDescriptionTypical Calculated Value (Example)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-2.0 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO (ELUMO - EHOMO).4.5 eV
NBO Charge on Carbonyl OxygenPartial atomic charge on the C=O oxygen atom.-0.55 e
NBO Charge on Hydroxyl HydrogenPartial atomic charge on the O-H hydrogen atom.+0.48 e

Quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C) relative to a standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. This involves computing the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max) observed in UV-Vis spectroscopy.

Reactivity Descriptors and Analysis

DFT also allows for the calculation of various descriptors that predict how and where a molecule is likely to react.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a color-coded map where different colors indicate different values of the potential.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these would be expected around the oxygen atoms of the carboxylic group and the isoxazole ring's nitrogen atom.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas. These are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent positive site.

Green regions represent areas of neutral potential.

The MEP map provides a clear and intuitive picture of the charge distribution and is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2. It measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Local reactivity is described by Fukui functions , which identify the specific atoms within the molecule that are most likely to participate in a reaction. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. This allows for the identification of the most probable sites for nucleophilic, electrophilic, and radical attacks.

Thermochemical and Energetic Calculations

Thermochemical and energetic calculations are fundamental to characterizing the stability and reactivity of a molecule. These computational studies quantify the energy changes associated with various chemical processes, offering a molecular-level understanding of the compound's behavior in different environments.

The carboxylic acid moiety of this compound is a key functional group whose protonation state is critical for its interaction with biological targets. The enthalpy of protonation and deprotonation quantifies the energy required to add or remove a proton, respectively. This value is essential for predicting the molecule's charge state at a given pH, which in turn influences its solubility, membrane permeability, and binding to target proteins.

While specific experimental or calculated enthalpy values for this compound are not detailed in the surveyed literature, the process for determining them is well-established in computational chemistry. For instance, in molecular dynamics simulations of related compounds, the assignment of protonation states is a critical preparatory step, often handled by modules like 'reduce' within simulation packages such as AmberTools. ucl.ac.uk This assignment is based on pKa calculations, which are directly related to the free energy (and thus enthalpy) of deprotonation. The isoxazole ring itself can also be subject to protonation, and understanding the energetics of both sites is crucial for a complete chemical profile.

Stabilization and binding energy studies are used to predict how strongly a ligand, such as a derivative of this compound, will interact with its protein target. These calculations are vital in drug discovery for ranking potential drug candidates. The binding free energy (ΔG_binding) is calculated by considering the energy of the protein-ligand complex, the unbound protein, and the free ligand.

A common approach is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. This technique calculates the binding free energy by summing the molecular mechanics energy in the gas phase and the solvation free energy. ucl.ac.uk The solvation component is further divided into electrostatic contributions, calculated using the Poisson-Boltzmann equation, and nonpolar contributions, estimated from the solvent-accessible surface area. ucl.ac.uk

In studies of similar heterocyclic compounds like isoxazole amides, advanced simulation techniques are employed. ucl.ac.uk These methods use explicit water models, such as TIP3P, and perform ensemble simulations to calculate binding free energies, providing a robust assessment of the ligand's affinity for its target. ucl.ac.uk Free energy analysis of protein-benzoic acid complexes has shown that interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces are crucial for optimal binding and stability. nih.gov

Advanced Computational Methods in Structure-Activity Relationship Elucidation

Advanced computational methods are indispensable for deciphering the complex relationship between a molecule's three-dimensional structure and its biological activity. These techniques accelerate the drug design process by predicting the activity of novel compounds and providing detailed insights into their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR study was performed on a series of benzimidazole (B57391) derivatives, which share structural similarities with the benzisoxazole core, to design novel anti-mycobacterial agents. nih.gov

In a typical QSAR study, a dataset of molecules with known activities is divided into a training set, used to build the model, and a test set, used to validate it. nih.gov Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule. The model then correlates these descriptors with the observed activity (e.g., pMIC). A statistically significant correlation allows for the prediction of activity for new, unsynthesized compounds. nih.govnih.gov The development of a robust QSAR model is indicated by a close correlation between the observed and predicted activities for the compounds. nih.gov

Table 1: Conceptual Data in a QSAR Model This table is illustrative of the data types found in a QSAR study and does not represent actual results for this compound.

Descriptor Coefficient Contribution to Activity
Electronic Energy -0.54 Negative
Hydrophobic Moment +1.23 Positive
Steric Bulk (Volume) -0.87 Negative

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a protein target. This method is instrumental in understanding the structural basis of molecular recognition. For example, molecular docking studies on isoxazole-carboxamide derivatives were used to identify possible binding interactions within the active site of cyclooxygenase (COX) enzymes. nih.gov

The docking process involves placing the ligand in various conformations and orientations within the protein's binding site and scoring each pose based on a scoring function that estimates binding affinity. The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. nih.govnih.gov This information is critical for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency and selectivity. nih.gov

Table 2: Typical Ligand-Protein Interactions Identified by Molecular Docking This table lists common interaction types observed in docking studies of related compounds.

Interaction Type Interacting Ligand Group Interacting Protein Residue (Example)
Hydrogen Bond Carboxylic Acid (C=O) Serine (Side-chain -OH)
Hydrogen Bond Carboxylic Acid (-OH) Arginine (Side-chain -NH2)
Hydrophobic Phenyl Ring Leucine, Valine, Phenylalanine

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and stability of the protein-ligand complex over time. MD simulations on protein-benzoic acid complexes have demonstrated their utility in confirming the stability of such systems. nih.gov

In an MD simulation, the movements of atoms in the complex are simulated over a period of time, providing insights into the system's flexibility and conformational changes. Key metrics are analyzed to assess stability: nih.gov

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure. A stable RMSD value over time indicates that the complex has reached equilibrium and is stable. nih.gov

Furthermore, MD simulations can identify different potential binding modes through cluster analysis and reveal the stability of active site residues upon ligand binding. nih.gov These simulations provide a more realistic and dynamic picture of the binding event than docking alone.

Pharmacophore Model Development

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), aiming to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. youtube.com While specific pharmacophore models for this compound have not been detailed in existing literature, the 2,1-benzisoxazole (also known as anthranil) core structure is recognized as a suitable and versatile scaffold for the design of bioactive agents. nih.gov Its rigid bicyclic nature provides a defined orientation for substituent groups, making it an attractive starting point for library design and lead optimization.

Studies on related benzisoxazole and benzoxazole (B165842) derivatives provide insight into the likely pharmacophoric contributions of this scaffold. For instance, research into novel peroxisome proliferator-activated receptor δ (PPARδ) agonists identified the benzisoxazole ring as a characteristic feature of potent compounds. nih.gov Similarly, investigations into monoamine oxidase (MAO) inhibitors have utilized the 2,1-benzisoxazole moiety as a scaffold for new derivatives, demonstrating its utility in presenting appropriate substituents for interaction with enzyme active sites. nih.govnih.gov In one such study, while the ring itself was not deemed a "privileged structure" for MAO-B inhibition, it served as an effective scaffold for positioning key interacting groups like a p-benzonitrile moiety, leading to potent and specific inhibitors. nih.gov

The development of a pharmacophore model for a series of benzisoxazole derivatives would typically involve the following steps:

Training Set Selection: A group of molecules with known biological activity against a specific target is selected.

Conformational Analysis: The possible low-energy conformations of each molecule are generated.

Feature Identification: Common chemical features are identified. These can include hydrogen bond acceptors (like the carboxylic acid oxygen), hydrogen bond donors, aromatic rings, hydrophobic groups, and positive or negative ionizable centers.

Hypothesis Generation: A 3D arrangement of these features (a hypothesis) is generated using software like CATALYST. 3ds.com This hypothesis represents the ideal spatial arrangement for binding to the biological target.

Validation: The model is tested for its ability to distinguish between active and inactive molecules from a known dataset.

Given the structure of this compound, key potential pharmacophoric features can be predicted, as summarized in the table below.

Feature TypePotential Source on this compoundRole in Molecular Recognition
Aromatic Ring The fused bicyclic benzisoxazole systemCan participate in π-π stacking or hydrophobic interactions with receptor sites. nih.gov
Hydrogen Bond Acceptor The oxygen atom of the isoxazole ring; The carbonyl and hydroxyl oxygens of the carboxylic acidCan form crucial hydrogen bonds with amino acid residues (e.g., serine, lysine) in a protein active site.
Hydrogen Bond Donor The hydroxyl proton of the carboxylic acidCan donate a hydrogen bond to an acceptor group on a biological target.
Negative Ionizable Feature The carboxylate group (at physiological pH)Can form ionic interactions or salt bridges with positively charged residues like arginine or lysine.

Stereochemical and Chiroptical Studies (e.g., Electronic Circular Dichroism (ECD) Simulation)

Stereochemical and chiroptical studies are vital for understanding the three-dimensional structure of molecules, which is intrinsically linked to their biological function. The primary method for investigating chiroptical properties is Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov

The parent molecule, this compound, is an achiral, planar molecule. nist.gov As such, it does not possess a stereocenter and will not exhibit an ECD spectrum in an achiral environment. However, chiroptical properties can be induced in achiral molecules through several mechanisms. An achiral molecule can acquire a chiral spectroscopic signature when it interacts with a chiral environment, such as the binding site of a protein, or when it forms a complex with another chiral molecule. synchrotron-soleil.frresearchgate.net This phenomenon, known as induced circular dichroism, is a powerful tool for studying drug-receptor interactions.

Furthermore, advanced theoretical studies have proposed that purely electronic chiral states can be induced in an oriented achiral molecule using laser pulses, with the resulting transient magnetic dipole moments being detectable by time-resolved ECD spectroscopy. arxiv.org

While no specific ECD studies have been performed on this compound, computational ECD simulations represent a powerful predictive tool that could be applied if chiral derivatives were synthesized. nih.gov Such simulations are instrumental in assigning the absolute configuration of a chiral molecule by comparing the computationally derived spectrum with the experimental one. nih.govnih.gov

The general workflow for a computational ECD study is outlined in the following table.

StepDescriptionComputational Method
1. Conformational Search A thorough search for all possible low-energy conformations of the molecule is performed. This is critical as the final spectrum is a Boltzmann-weighted average of all contributing conformers.Molecular Mechanics (MM) or semi-empirical methods.
2. Geometry Optimization The geometries of the identified stable conformers are optimized at a higher level of theory.Density Functional Theory (DFT).
3. Excitation Energy Calculation For each optimized conformer, the electronic transition energies and rotational strengths are calculated. This is the core of the ECD simulation.Time-Dependent Density Functional Theory (TD-DFT). nih.gov
4. Spectral Simulation The calculated transitions for each conformer are convoluted with a Gaussian or Lorentzian function, and the resulting spectra are averaged based on their Boltzmann populations at a given temperature.Custom scripts or integrated software packages. nih.govmdpi.com
5. Comparison The final simulated spectrum is compared with the experimental ECD spectrum to determine the absolute configuration of the molecule.Visual inspection and statistical analysis.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Benzo C Isoxazole 5 Carboxylic Acid Derivatives

Elucidation of Key Pharmacophoric Features and Essential Binding Motifs

The identification of key pharmacophoric features and essential binding motifs is crucial for understanding the mechanism of action and for the rational design of more potent and selective benzo[c]isoxazole-5-carboxylic acid derivatives. nih.gov A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.

For benzo[c]isoxazole derivatives targeting acetylcholinesterase (AChE) and 5-HT4 receptors, a key pharmacophoric element is the benzisoxazole ring itself, which serves as a rigid scaffold. nih.govnih.gov The specific substitution pattern on this scaffold is critical for dual activity. For instance, a methoxy (B1213986) group at the 4-position of the benzisoxazole ring was identified as a crucial feature for potent inhibition of both AChE and 5-HT4 receptors. nih.gov

In the case of 5-phenyloxazole-2-carboxylic acid derivatives acting as tubulin polymerization inhibitors, molecular docking studies have suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov The N,5-diphenyloxazole-2-carboxamide structure appears to be a key pharmacophore, mimicking the binding of the natural product colchicine. nih.gov

For xanthine (B1682287) oxidase inhibitors based on the 5-phenylisoxazole-3-carboxylic acid scaffold, the presence of a cyano group at the 3-position of the phenyl ring was found to be a preferred feature for high potency. nih.gov Molecular modeling studies have helped to elucidate the binding mode of these inhibitors within the active site of xanthine oxidase, providing a basis for further structure-guided design. nih.gov

Rational Design Strategies for Enhanced Molecular Specificity and Potency

Rational drug design aims to develop new therapeutic agents based on a known biological target. For this compound derivatives, several rational design strategies have been employed to improve their specificity and potency.

One common strategy is structure-based drug design , which utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. This approach was used in the development of xanthine oxidase inhibitors, where a molecular modeling study of a potent compound was performed to understand its binding mode and to guide the design of new, more effective inhibitors. nih.gov

Another strategy is ligand-based drug design , which is employed when the structure of the target is unknown. This approach relies on the knowledge of other molecules that bind to the target. In the design of tubulin polymerization inhibitors, for example, derivatives of 5-phenyloxazole-2-carboxylic acid were designed to mimic the known inhibitor ABT-751, leading to compounds with improved cytotoxicity. nih.gov

Pharmacophore modeling is another powerful tool in rational drug design. By identifying the key pharmacophoric features of a series of active compounds, new molecules with enhanced activity can be designed. This approach was instrumental in the development of dual-activity AChE inhibitors and 5-HT4 receptor agonists, where a rigidification strategy was applied to a known preclinical candidate to generate a novel series of multitarget-directed ligands based on the benzisoxazole scaffold. nih.govnih.gov

Correlating Computational Parameters with Observed Molecular Activities in SAR Studies

Computational methods play an increasingly important role in modern drug discovery by allowing for the prediction of molecular properties and activities, thus guiding the synthesis of new compounds. In the study of this compound derivatives, computational parameters are often correlated with observed biological activities to build predictive Structure-Activity Relationship (SAR) models. researchgate.net

For instance, in the development of acetylcholinesterase inhibitors, docking analysis was used to support the structure-activity relationship of the synthesized benzisoxazole derivatives. nih.gov This computational technique helps to visualize and quantify the interactions between the designed molecules and the binding site of the human acetylcholinesterase enzyme. nih.gov

In a broader context of medicinal chemistry, computational programs are used to calculate various physicochemical properties such as acidity (pKa), lipophilicity (logP), and permeability. acs.org These calculated parameters can then be correlated with experimentally determined values and biological activities to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). nih.gov

For example, in a study of acylsulfonylpiperazine derivatives, the dipole moments of the compounds were calculated and correlated with their anticancer activity. researchgate.net Such computational analyses can provide insights into the electronic features that are important for biological activity and can guide the design of new compounds with improved properties.

Research Methodologies for Characterization and Evaluation of Benzo C Isoxazole 5 Carboxylic Acid and Its Derivatives

Purification and Isolation Techniques for Synthetic Products

The synthesis of benzo[c]isoxazole derivatives often results in a mixture of the target compound, unreacted starting materials, and by-products. Therefore, effective purification and isolation are critical steps to obtain the desired product in high purity.

Chromatography: Column chromatography is a fundamental technique used for the separation of benzo[c]isoxazole derivatives from reaction mixtures. The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is crucial for achieving good separation. For instance, in the synthesis of 3,5-diphenylisoxazole (B109209), the crude product is purified by column chromatography after the initial workup. Supercritical fluid chromatography (SFC) has also emerged as a powerful tool, particularly for the separation of chiral isoxazole (B147169) derivatives, offering advantages over traditional liquid chromatography. nih.gov

Recrystallization: This technique is employed to purify solid benzo[c]isoxazole derivatives. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solvent. For example, 3-phenylbenzo[c]isoxazole can be recrystallized from hexane (B92381) to yield yellow crystals. researchgate.net The choice of solvent is critical and is determined by the solubility characteristics of the compound.

Distillation: While less common for solid carboxylic acids, distillation can be used to purify liquid precursors or derivatives of Benzo[c]isoxazole-5-carboxylic acid, particularly if they are volatile and thermally stable. Continuous distillation processes can be particularly effective in removing volatile by-products during synthesis. google.com

Advanced Spectroscopic Characterization

Once purified, the structural identity of this compound and its derivatives is confirmed using a combination of spectroscopic methods.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including benzo[c]isoxazole derivatives.

¹H NMR: Proton NMR provides detailed information about the number and types of protons in a molecule and their connectivity. For benzo[c]isoxazole systems, the chemical shifts of the aromatic protons provide key insights into the substitution pattern on the benzene (B151609) ring. For instance, in the ¹H NMR spectrum of 3-phenylbenzo[c]isoxazole, the protons on the benzo ring, H(5) and H(6), appear as doublets of doublets due to coupling with adjacent protons. researchgate.net The acidic proton of the carboxylic acid group in this compound is typically observed as a broad singlet at a downfield chemical shift, often above 12 ppm, though its position can be influenced by solvent and concentration. libretexts.org

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the benzo[c]isoxazole ring system are characteristic. The carboxyl carbon of this compound is expected to resonate in the range of 165-185 ppm. libretexts.org In substituted benzo[c]isoxazoles, the chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. For example, the ¹³C NMR spectrum of 3,5-diphenylisoxazole shows distinct signals for the isoxazole ring carbons and the phenyl ring carbons. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Isoxazole Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3,5-diphenylisoxazole rsc.orgCDCl₃7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H)170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4
5-(4-chlorophenyl)-3-phenylisoxazole rsc.orgCDCl₃7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H)169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8
Phenylacetic acid libretexts.orgCDCl₃11.1 (s, 1H), 7.30 (s, 5H), 3.63 (s, 2H)178.1, 133.2, 129.3, 128.6, 127.3, 41.2

This table is for illustrative purposes and includes data for related structures to provide context for the expected spectral features of this compound and its derivatives.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorptions would include:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. libretexts.orgopenstax.org

A strong C=O stretching band for the carboxylic acid, usually between 1710 and 1760 cm⁻¹. Conjugation with the aromatic ring would likely shift this absorption to a lower frequency. libretexts.orgopenstax.org

Stretching vibrations for the C=N and C-O bonds within the isoxazole ring. For example, an isoxazole derivative showed a C=N stretch at 1622.9 cm⁻¹ and a C-O-C stretch at 1211.3 cm⁻¹. jocpr.com

Aromatic C-H and C=C stretching vibrations.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The mass spectrum of a benzo[c]isoxazole derivative will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide structural clues. For example, the mass spectrum of 3-phenylbenzo[c]isoxazole shows a prominent molecular ion peak and fragment ions corresponding to the loss of various groups. researchgate.net

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. The crystal structures of several benzo[d]isoxazole derivatives have been determined, providing a solid structural basis for understanding their properties. nih.gov

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and its derivatives. By using a suitable stationary phase and mobile phase, HPLC can separate the main compound from even minor impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram. A high-quality sample of a derivative, for instance, can exhibit a purity of 99.8-100% as determined by HPLC. google.com Chiral HPLC can be used to determine the enantiomeric excess of chiral derivatives. nih.gov

Evaluation of Reaction Efficiency and Yield Optimization Metrics

The synthesis of this compound and its derivatives is a critical area of research, with significant effort dedicated to maximizing reaction efficiency and optimizing product yields. The evaluation of these parameters relies on a systematic approach, where various reaction conditions are methodically altered and their impact on the outcome is quantitatively assessed. Key metrics in this evaluation include reaction yield, conversion rate of starting materials, and selectivity towards the desired product.

Optimization of Reaction Conditions

The efficiency of synthesizing the benzo[c]isoxazole core is highly dependent on the chosen synthetic route and the precise conditions employed. Researchers have explored various methodologies, including the cyclization of 2-azidoaryl ketones and intramolecular cycloadditions, to construct this heterocyclic system. The optimization process typically involves a detailed investigation of several key parameters.

Catalyst and Reagent Screening: The choice of catalyst and reagents is paramount in directing the reaction towards the desired product and enhancing its yield. For instance, in the synthesis of related heterocyclic systems like benzoxazoles from 2-aminophenol (B121084) and benzaldehyde, a range of catalysts can be evaluated. The use of a Fe3O4@SiO2-SO3H nanocatalyst has been shown to be effective, and optimizing the catalyst loading is a crucial step. ajchem-a.com As shown in the table below, the reaction yield is directly proportional to the amount of catalyst used, up to an optimal point beyond which no significant improvement is observed. ajchem-a.com

EntryCatalyst Amount (g)Time (min)Yield (%)
1No Catalyst180Trace
20.0112060
30.029085
40.036098
50.046098

Table representing the effect of catalyst loading on the yield of a model benzoxazole (B165842) synthesis. Adapted from a study on Fe3O4@SiO2-SO3H nanocatalysts. ajchem-a.com

Solvent and Temperature Effects: The reaction medium and temperature play a critical role in the synthesis of benzo[c]isoxazoles. For example, the thermolysis of 2-azidobenzophenones to form 3-phenylbenzo[c]isoxazoles has been shown to proceed with quantitative yields in dry xylene at 135 °C. researchgate.net However, the presence of even trace amounts of water can significantly reduce the yield of the desired product. researchgate.net Similarly, in the copper-catalyzed synthesis of benzo[c]isothiazole (B8754907) 2-oxides, a related heterocyclic system, a screening of various solvents indicated that 1,4-dioxane (B91453) provided the highest yield. thieme-connect.de

EntrySolventYield (%)
1DCE76
2DMF56
3DMSO45
41,4-Dioxane90

Table illustrating the influence of different solvents on the yield of a model copper-catalyzed cycloamidation reaction. Adapted from a study on the synthesis of benzo[c]isothiazole 2-oxides. thieme-connect.de

Temperature is another critical parameter that is often optimized. Increasing the reaction temperature can enhance the reaction rate, but it may also lead to the formation of undesired byproducts. For the synthesis of 2-arylbenzoxazoles, it was found that 50 °C was the optimal temperature. ajchem-a.com

Detailed Research Findings

Research into the synthesis of isoxazole derivatives has provided valuable insights into yield optimization. For instance, in the synthesis of 5-arylisoxazole derivatives, a catalyst-free reaction in aqueous media was developed, offering high yields and an environmentally friendly procedure. nih.gov The reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride at 50 °C for 2 hours resulted in excellent yields of the desired isoxazoles. mdpi.com

In the context of forming carboxamide derivatives of isoxazoles, activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are commonly employed. nih.gov The optimization of these coupling reagents, along with the reaction solvent and temperature, is crucial for achieving high yields, which have been reported to be in the range of 59–81% for a series of novel isoxazole-carboxamide derivatives. nih.gov

Furthermore, the synthesis of condensed isoxazole derivatives through intramolecular oxidative cycloaddition of aldoximes has been efficiently catalyzed by hypervalent iodine(III) species, leading to yields of up to 94%. mdpi.com The mechanistic understanding of these reactions, including the in-situ generation of the active catalyst, is vital for further optimization.

Q & A

Q. What are the optimal synthetic routes for preparing Benzo[c]isoxazole-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization of precursor molecules or functionalization of the benzisoxazole core. For example, benzisoxazole derivatives are often synthesized via condensation reactions between hydroxylamine derivatives and diketones or via oxidative cyclization of ortho-substituted nitroarenes . Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., MnO₂ or KMnO₄ for oxidation steps) critically affect yield and purity. A common challenge is avoiding over-oxidation; controlled addition of oxidizing agents (e.g., KMnO₄) in aqueous alkaline conditions can mitigate this issue .

Q. How can spectroscopic and chromatographic techniques characterize the purity and structure of this compound?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons and carboxyl carbon signals (e.g., a carboxyl group typically appears at ~170 ppm in 13C^{13}C NMR).
  • HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity by quantifying residual solvents or byproducts.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Melting Point Analysis : Consistency with literature values (e.g., >300°C for similar heterocyclic acids) validates crystallinity .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

This compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies should include:

  • pH-Dependent Degradation : Acidic conditions may protonate the carboxyl group, enhancing solubility but risking decarboxylation at elevated temperatures.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures.
  • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation, particularly in solutions .

Advanced Research Questions

Q. How can substituent effects on the benzisoxazole core modulate bioactivity, and what computational tools predict these interactions?

Substituents at positions 3 and 5 of the benzisoxazole ring influence electronic properties and binding affinity. For example:

  • Electron-withdrawing groups (e.g., -NO₂, -COOH) enhance stability but may reduce membrane permeability.
  • Docking Studies : Tools like AutoDock Vina or Schrödinger predict interactions with biological targets (e.g., enzymes or receptors).
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent parameters (Hammett σ, LogP) with observed bioactivity (e.g., antimicrobial potency) .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies in yields often arise from:

  • Reagent Purity : Impurities in starting materials (e.g., benzyl chloride) can inhibit cyclization.
  • Workup Protocols : Incomplete acidification during crystallization (e.g., using HCl vs. H₂SO₄) affects recovery.
  • Validation : Reproducing reactions under inert atmospheres (N₂/Ar) and comparing with literature methods (e.g., Kanto Reagents’ protocols) ensures consistency .

Q. How do metabolic pathways influence the biological activity of this compound derivatives in vivo?

Metabolic stability studies involve:

  • Liver Microsome Assays : Incubation with cytochrome P450 enzymes identifies major metabolites (e.g., hydroxylation or glucuronidation).
  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations over time to assess bioavailability.
  • Structure Modifications : Introducing methyl or fluorine groups at metabolically vulnerable positions (e.g., para to the carboxyl group) can block oxidative metabolism .

Methodological Notes

  • Synthetic Optimization : Use design of experiments (DoE) to systematically vary parameters like stoichiometry and reaction time.
  • Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) .
  • Safety : Handle intermediates like benzyl chloride in fume hoods with PPE due to toxicity .

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